

An In-depth Technical Guide on 5-Ethyl-2,2-dimethyloctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Ethyl-2,2-dimethyloctane**

Cat. No.: **B14556699**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific discovery, isolation, and experimental protocols for **5-Ethyl-2,2-dimethyloctane** is not readily available in the public domain. This guide compiles available computed data and proposes a plausible synthetic pathway based on general organic chemistry principles.

Introduction

5-Ethyl-2,2-dimethyloctane is a saturated hydrocarbon with the chemical formula C₁₂H₂₆. As a branched-chain alkane, its physicochemical properties are of interest for understanding structure-property relationships in fuel and lubricant technologies, as well as for its potential as a non-polar solvent or an intermediate in chemical synthesis. This document provides a summary of its known properties and a proposed synthetic approach.

Physicochemical Properties

The majority of the available data on **5-Ethyl-2,2-dimethyloctane** is derived from computational models. These properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₆	PubChem[1]
Molecular Weight	170.33 g/mol	PubChem[1]
IUPAC Name	5-ethyl-2,2-dimethyloctane	PubChem[1]
CAS Number	62183-97-5	PubChem[1]
Canonical SMILES	CCCC(CC)CCC(C)(C)C	PubChem[1]
InChI Key	ACWGGQUVVQOZPJ- UHFFFAOYSA-N	PubChem[1]
Computed Boiling Point	Not available	
Computed Melting Point	Not available	
Computed Density	Not available	

Proposed Synthesis

While a specific synthesis for **5-Ethyl-2,2-dimethyloctane** has not been documented, a plausible route can be devised using established methods for creating carbon-carbon bonds and removing functional groups, such as the Grignard reaction followed by dehydration and hydrogenation.

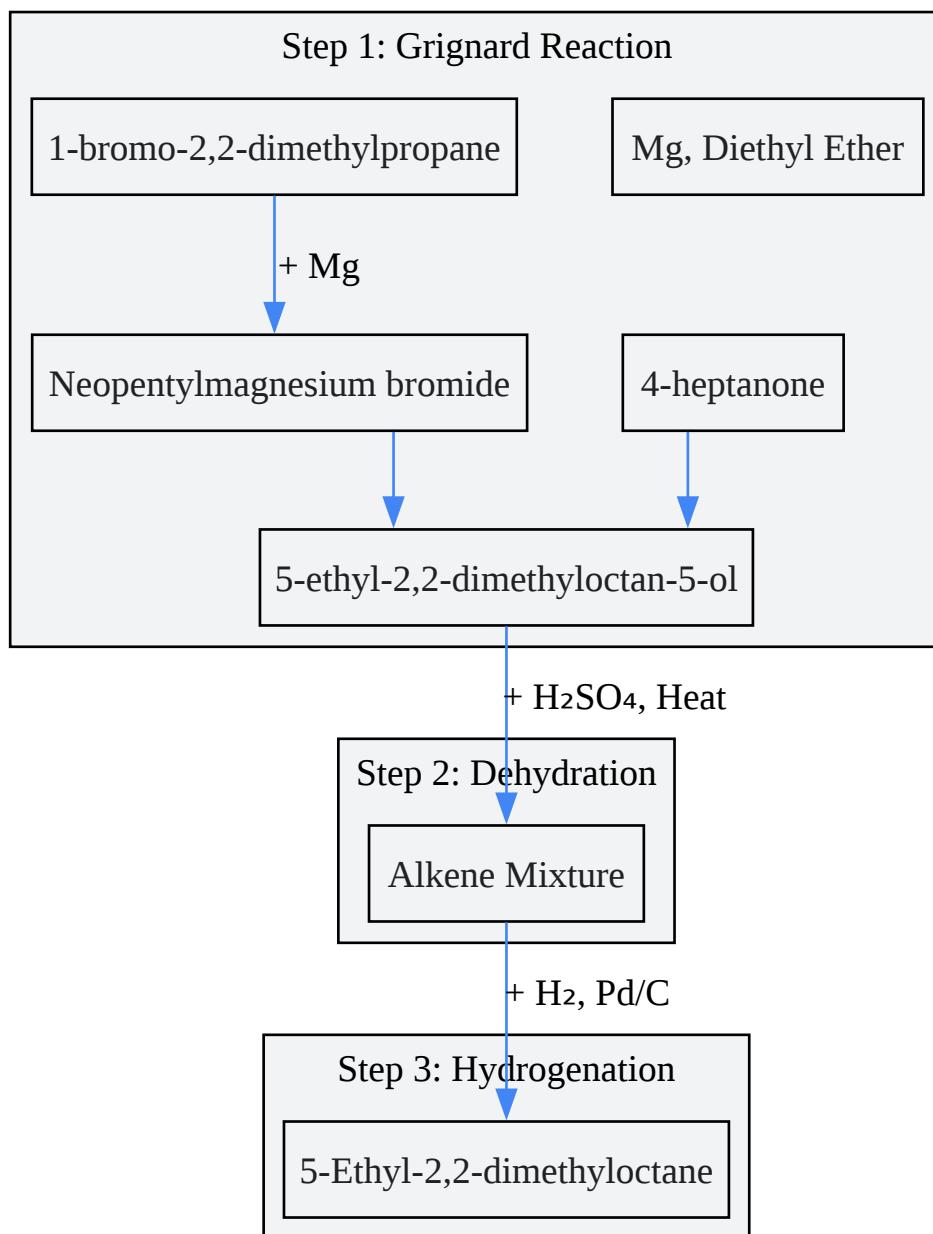
3.1. Proposed Experimental Protocol

Step 1: Grignard Reaction

- Objective: To form the carbon skeleton of the target molecule by reacting a Grignard reagent with a suitable ketone.
- Procedure:
 - Prepare a Grignard reagent from 1-bromo-2,2-dimethylpropane (neopentyl bromide) by reacting it with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

- In a separate flask, dissolve 4-heptanone in anhydrous diethyl ether.
- Slowly add the prepared Grignard reagent to the solution of 4-heptanone at 0 °C with constant stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol, 5-ethyl-2,2-dimethyloctan-5-ol.

Step 2: Dehydration of the Tertiary Alcohol


- Objective: To eliminate the hydroxyl group to form an alkene.
- Procedure:
 - To the crude 5-ethyl-2,2-dimethyloctan-5-ol, add a strong acid catalyst such as sulfuric acid or phosphoric acid.
 - Heat the mixture to induce dehydration. The resulting alkene mixture may contain isomers depending on the elimination pathway (Zaitsev's rule vs. Hofmann elimination).
 - Purify the alkene product by distillation.

Step 3: Hydrogenation of the Alkene

- Objective: To reduce the double bond to a single bond, yielding the final alkane.
- Procedure:
 - Dissolve the purified alkene in a suitable solvent such as ethanol or ethyl acetate.

- Add a catalytic amount of a hydrogenation catalyst, for example, palladium on carbon (Pd/C).
- Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (monitored by TLC or GC).
- Filter off the catalyst and remove the solvent under reduced pressure to yield **5-Ethyl-2,2-dimethyloctane**.
- Further purification can be achieved by distillation or column chromatography.

3.2. Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **5-Ethyl-2,2-dimethyloctane**.

Analytical and Spectroscopic Characterization

The successful synthesis of **5-Ethyl-2,2-dimethyloctane** would be confirmed through various analytical techniques.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

- Expected Outcome: A single major peak in the gas chromatogram would indicate the purity of the compound. The mass spectrum would be expected to show a molecular ion peak (M^+) at m/z 170. Common fragmentation patterns for branched alkanes would be observed, including the preferential cleavage at the branching points leading to stable carbocations.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum would show a complex pattern of overlapping multiplets in the aliphatic region (typically 0.8-1.5 ppm) corresponding to the various methyl, methylene, and methine protons. The integration of these signals would correspond to the number of protons in each environment.
- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The chemical shifts would be in the typical range for sp^3 hybridized carbons in alkanes.

4.3. Infrared (IR) Spectroscopy

- Expected Outcome: The IR spectrum would be characteristic of a saturated alkane, showing C-H stretching vibrations just below 3000 cm^{-1} and C-H bending vibrations around 1465 cm^{-1} and 1375 cm^{-1} . The absence of peaks corresponding to C=C or O-H bonds would confirm the successful conversion to the alkane.

Biological Activity and Signaling Pathways

There is currently no information available in scientific literature or databases regarding any specific biological activity or signaling pathway associated with **5-Ethyl-2,2-dimethyloctane**. Alkanes are generally considered to be biologically inert, though they can have effects as solvents or through non-specific interactions with cell membranes at high concentrations.

Conclusion

5-Ethyl-2,2-dimethyloctane is a branched alkane for which detailed experimental data is scarce. This guide provides a compilation of its computed properties and outlines a plausible, though unconfirmed, synthetic route. Further experimental investigation is required to validate these properties and explore potential applications. The analytical data provided can serve as a reference for future studies involving the synthesis and characterization of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on 5-Ethyl-2,2-dimethyloctane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14556699#discovery-and-isolation-of-5-ethyl-2-2-dimethyloctane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com